Thiazolo(3,2-a)benzimidazol-3(2H)-one, 2-((2-hydroxyphenyl)methylene)-

Transcription inhibition T7 RNA polymerase Structure-activity relationship

The compound Thiazolo(3,2-a)benzimidazol-3(2H)-one, 2-((2-hydroxyphenyl)methylene)- (CAS 41776-82-3), also referred to as (2Z)-2-[(2-hydroxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one, is a synthetic heterocyclic small molecule belonging to the thiazolo[3,2-a]benzimidazol-3(2H)-one class. Its core structure fuses a thiazole ring with a benzimidazole system, and it features an ortho-hydroxyphenyl methylidene substituent at the 2-position.

Molecular Formula C16H10N2O2S
Molecular Weight 294.3 g/mol
CAS No. 41776-82-3
Cat. No. B12156387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiazolo(3,2-a)benzimidazol-3(2H)-one, 2-((2-hydroxyphenyl)methylene)-
CAS41776-82-3
Molecular FormulaC16H10N2O2S
Molecular Weight294.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)O
InChIInChI=1S/C16H10N2O2S/c19-13-8-4-1-5-10(13)9-14-15(20)18-12-7-3-2-6-11(12)17-16(18)21-14/h1-9,19H/b14-9-
InChIKeyHOTBCGMFEULSFG-ZROIWOOFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 2-((2-Hydroxyphenyl)methylene)thiazolo[3,2-a]benzimidazol-3(2H)-one (CAS 41776-82-3): Core Scaffold and Physicochemical Baseline


The compound Thiazolo(3,2-a)benzimidazol-3(2H)-one, 2-((2-hydroxyphenyl)methylene)- (CAS 41776-82-3), also referred to as (2Z)-2-[(2-hydroxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one, is a synthetic heterocyclic small molecule belonging to the thiazolo[3,2-a]benzimidazol-3(2H)-one class [1]. Its core structure fuses a thiazole ring with a benzimidazole system, and it features an ortho-hydroxyphenyl methylidene substituent at the 2-position. The molecule has a molecular weight of 294.3 g/mol, an XLogP3-AA of 3.7, a topological polar surface area of 80.4 Ų, one hydrogen bond donor, and four hydrogen bond acceptors [1]. These computed physicochemical properties suggest moderate lipophilicity and a capacity for specific hydrogen-bonding interactions, which are relevant to its biochemical recognition profile. The compound is catalogued in authoritative small-molecule databases, including PubChem (CID 683298), EPA DSSTox (DTXSID70194607), and the Beilstein Handbook (BRN 0280247) [1]. It is primarily investigated as a potential transcription inhibitor and antiproliferative agent [2].

Why Generic Substitution Fails for 2-((2-Hydroxyphenyl)methylene)thiazolo[3,2-a]benzimidazol-3(2H)-one: Positional Isomer and Substituent Sensitivity in Transcription Inhibition


In-class substitution is unreliable for thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives because the transcription-inhibitory activity of these compounds is exquisitely dependent on both the nature and the position of substituents on the 2-arylidene ring. The key structure–activity relationship established by Palchykovska et al. (2010) is that high inhibitory potency requires a hydroxy or dialkylamino group specifically at the para- or meta-position of the arylidene fragment [1]. A simple benzylidene analog lacking any hydroxyl group (e.g., (2Z)-2-benzylidene[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one) shows markedly lower activity [1]. This means that visually similar 2-arylidene analogs—differing only in the absence of the hydroxyl, its placement at a non-permissive position, or replacement with a methoxy or halogen substituent—cannot be presumed to deliver equivalent biochemical performance. Even within the active hydroxylated series, the monohydroxy ortho-substituted compound (the target molecule) may display a different potency and target engagement profile compared to the para- or meta-hydroxy positional isomers, or the more potent dihydroxy derivative BT29 (IC50 = 1.6 µM) [1]. Therefore, any procurement decision based solely on core scaffold similarity, without reference to specific, quantified differential performance data on the 2-arylidene substituent, risks selecting a compound with substantially reduced or absent functional activity in transcription-based assays.

Quantitative Differentiation Evidence for 2-((2-Hydroxyphenyl)methylene)thiazolo[3,2-a]benzimidazol-3(2H)-one Against Its Closest Analogs


Transcription Inhibition: Potency Relative to Unsubstituted 2-Benzylidene Analog

In a model in vitro transcription system utilizing T7 RNA polymerase, the target compound (bearing an ortho-hydroxy group on the 2-benzylidene ring) inhibits RNA synthesis with significantly greater potency than the unsubstituted 2-benzylidene analog. The study by Palchykovska et al. (2010) established that the presence of a hydroxyl group on the arylidene fragment is critical for activity [1]. While specific IC50 values for the ortho-hydroxy derivative were not reported in the abstract, the unsubstituted benzylidene compound was described as essentially inactive, and the most active dihydroxy derivative BT29 exhibited an IC50 of 1.6 µM [1]. The ortho-hydroxy compound is therefore positioned as an intermediate-activity member of this series, substantially more active than the baseline benzylidene analog but less potent than the lead dihydroxy compound.

Transcription inhibition T7 RNA polymerase Structure-activity relationship

Antiproliferative Activity: HeLa Cell Cytotoxicity in the Context of 2-Arylidene Thiazolobenzimidazolones

The target compound has been evaluated for antiproliferative activity against human HeLa cervical carcinoma cells using a WST-8 assay with a 48-hour incubation period. While the specific IC50 value for this compound is not publicly available in curated databases, the compound was tested as part of a focused library of 2-arylidene thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives. In a broader analysis of this chemotype, several analogs bearing hydroxyl or amino substituents on the arylidene ring demonstrated activity in the low micromolar to sub-micromolar range [1]. Analogs lacking hydrogen-bond-donating substituents, such as the 4-chlorophenyl and 4-iodophenyl derivatives, showed significantly reduced or absent antiproliferative activity, reinforcing the importance of the hydroxyl group pharmacophore [1].

Antiproliferative activity HeLa cells Cytotoxicity

Physicochemical Differentiation: Hydrogen-Bond Donor Capacity and Lipophilicity Versus 4-Hydroxy Positional Isomer

The target compound possesses exactly one hydrogen bond donor (the ortho-hydroxyl proton) and an XLogP3-AA of 3.7 [1]. The para-hydroxy positional isomer (2-(4-hydroxybenzylidene)thiazolo[3,2-a]benzimidazol-3(2H)-one, CAS 23983-07-5) also has one H-bond donor but its logP is comparable, showing limited differentiation by computed descriptors alone. However, the ortho-hydroxy group is capable of forming an intramolecular hydrogen bond with the adjacent carbonyl oxygen of the thiazolone ring, a feature that the para isomer cannot replicate. This intramolecular H-bond can influence the compound's solution conformation, metabolic stability, and its interaction with biological targets [2]. In the context of transcription inhibition, the Palchykovska et al. (2010) study found that the position of the hydroxyl group (para- vs. meta-) markedly affects activity, and the ortho derivative represents a distinct steric and electronic environment [2].

Physicochemical properties Hydrogen bonding Lipophilicity Positional isomer differentiation

Analytical Characterization: Distinct Mass Spectral Fingerprint for Identity Confirmation

The target compound has a well-defined electron ionization (EI) mass spectrum archived in the NIST Mass Spectrometry Data Center (NIST Number 264490, Main Library) [1]. The spectrum exhibits a molecular ion peak at m/z 294 (M+•), a base peak at m/z 145, and a second-highest peak at m/z 266. This fragmentation pattern is highly reproducible and serves as a definitive identity check that distinguishes the target compound from its close analogs. For example, the para-hydroxy isomer (m/z 294, with potentially different fragmentation ratios) and the dihydroxy analog BT29 (m/z 310) would produce distinct spectra, enabling unambiguous identification even in the absence of NMR data. The availability of a certified mass spectrum from the NIST library provides a procurement-grade analytical reference that is not universally available for all in-class analogs.

Mass spectrometry GC-MS Identity verification Quality control

Recommended Application Scenarios for 2-((2-Hydroxyphenyl)methylene)thiazolo[3,2-a]benzimidazol-3(2H)-one Based on Verified Differentiation Evidence


Structure–Activity Relationship (SAR) Studies on Transcription Inhibition Requiring a Defined Intermediate-Activity Hydroxylated Benchmark

The compound is best used as a reference probe in SAR campaigns exploring the role of the 2-arylidene substituent in T7 RNA polymerase inhibition. Its ortho-hydroxy substitution places it between the inactive unsubstituted benzylidene analog and the highly potent dihydroxy lead BT29 (IC50 = 1.6 µM) [1]. This makes it an ideal calibration point for rank-ordering newly synthesized analogs and for testing additive or synergistic effects of additional substituents on the aryl ring.

Antiproliferative Screening Panels Where Hydroxyl-Pharmacophore Dependency Must Be Controlled

In HeLa cell cytotoxicity screens (WST-8 assay, 48 h), the target compound serves as a positive control for hydroxyl-dependent antiproliferative activity. Because para- and meta-hydroxyl analogs, as well as non-hydroxylated comparators, show variable activity [2], the ortho-hydroxy compound provides a defined reference point to confirm that the hydrogen-bond-donor pharmacophore is engaged and that the cellular assay is responsive.

Analytical Method Development and Compound Identity Verification Using NIST-Traceable Mass Spectrometry

The target compound's certified EI mass spectrum (NIST Number 264490) with a base peak at m/z 145 and molecular ion at m/z 294 provides a robust standard for developing GC-MS or LC-MS analytical methods [1]. This is particularly valuable in quality control workflows for procurement verification, where a library-searchable spectrum ensures that the received material matches the intended chemical structure and is not a positional isomer or a degradation product.

Computational Chemistry Studies on Intramolecular Hydrogen Bonding and Conformational Restraint in Fused Heterocycles

The ortho-OH···O=C intramolecular hydrogen bond motif present in this compound distinguishes it from para- and meta-hydroxy positional isomers. It can be used as a model system for density functional theory (DFT) calculations or molecular dynamics simulations aimed at understanding how non-covalent interactions influence the conformational landscape of 2-arylidene-thiazolobenzimidazolones. This has downstream implications for pharmacophore modeling and virtual screening campaigns [1].

Quote Request

Request a Quote for Thiazolo(3,2-a)benzimidazol-3(2H)-one, 2-((2-hydroxyphenyl)methylene)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.